molecular formula C17H23NO4 B8005970 N-Cbz-2-amino-3-cyclohexylpropanoic acid

N-Cbz-2-amino-3-cyclohexylpropanoic acid

Cat. No.: B8005970
M. Wt: 305.4 g/mol
InChI Key: MNABZONTQXNLDT-UHFFFAOYSA-N
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Description

N-Cbz-2-amino-3-cyclohexylpropanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a benzyloxycarbonylamino group attached to a cyclohexylpropionic acid backbone, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-2-amino-3-cyclohexylpropanoic acid typically involves the protection of amino groups using benzyloxycarbonyl chloride, followed by the introduction of the cyclohexyl group through various organic reactions. One common method includes the reaction of benzyloxycarbonyl chloride with an appropriate amino acid derivative under basic conditions to form the protected amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-amino-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, revealing the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction typically results in the free amine form of the compound.

Scientific Research Applications

N-Cbz-2-amino-3-cyclohexylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-2-amino-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways without premature reactions. Upon removal of the protecting group, the active form of the compound can interact with its target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxycarbonylamino)-4-phenylbutyric acid
  • 2-(Benzyloxycarbonylamino)-3-phenylpropionic acid
  • 2-(Benzyloxycarbonylamino)-3-methylbutyric acid

Uniqueness

N-Cbz-2-amino-3-cyclohexylpropanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNABZONTQXNLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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